molecular formula C17H21F3N2O3 B8683871 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester

4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8683871
M. Wt: 358.35 g/mol
InChI Key: LXOFYXAMQPVFHC-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

A mixture of 4-(2-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (2.1 g, 5.87 mmol) and MeOH.HCl (15 mL) was stirred for 30 minutes at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for a further 2 hrs. To complete the reaction HCl gas was then purged into the mixture (NaCl+H2SO4) at 0° C. for 1 hr. The methanol was then evaporated. Toluene (2×20 mL) was added and evaporated. The resultant sticky mass was recrystallized from hexane to afford 1.57 g (91% yield) of piperazin-1-yl-(2-trifluoromethyl-phenyl)-methanone.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:25])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([F:24])([F:23])[F:22])[CH2:10][CH2:9]1)=O)(C)(C)C.CO.Cl.Cl>>[N:11]1([C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[C:21]([F:23])([F:22])[F:24])=[O:25])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O
Name
Quantity
15 mL
Type
reactant
Smiles
CO.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was then purged into the mixture (NaCl+H2SO4) at 0° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was then evaporated
ADDITION
Type
ADDITION
Details
Toluene (2×20 mL) was added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant sticky mass was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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